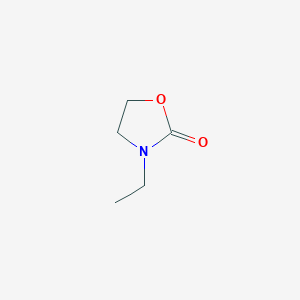
5-hydroxycyclopent-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxycyclopent-1-ene-1-carbonitrile is an organic compound with the molecular formula C6H7NO It is characterized by a hydroxyl group attached to a cyclopentene ring, which also bears a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxycyclopent-1-ene-1-carbonitrile can be achieved through a tandem Giese/HWE reaction initiated by visible light in the presence of fac-Ir(ppy)3 as a photocatalyst . This method involves combining radical and polar processes, which are applicable to a wide range of N-(acyloxy)phthalimides and diethyl (E)-(1-cyano-2-arylvinyl)phosphonates. Key parameters include visible light, 1 mol% of photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxycyclopent-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5-oxocyclopent-1-ene-1-carbonitrile.
Reduction: Formation of 5-hydroxycyclopent-1-ene-1-amine.
Substitution: Formation of 5-alkoxycyclopent-1-ene-1-carbonitrile or 5-acetoxycyclopent-1-ene-1-carbonitrile.
Scientific Research Applications
5-Hydroxycyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxycyclopent-1-ene-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.
Comparison with Similar Compounds
Cyclopent-1-ene-1-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Methoxycyclopent-1-ene-1-carbonitrile: Contains a methoxy group instead of a hydroxyl group, which can affect its reactivity and applications.
5-Acetoxycyclopent-1-ene-1-carbonitrile:
Uniqueness: 5-Hydroxycyclopent-1-ene-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclopentene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
CAS No. |
106924-48-5 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



